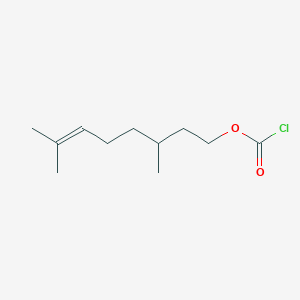

Citronellyl chloroformate

Description

Structure

3D Structure

Properties

CAS No. |

58906-73-3 |

|---|---|

Molecular Formula |

C11H19ClO2 |

Molecular Weight |

218.72 g/mol |

IUPAC Name |

3,7-dimethyloct-6-enyl carbonochloridate |

InChI |

InChI=1S/C11H19ClO2/c1-9(2)5-4-6-10(3)7-8-14-11(12)13/h5,10H,4,6-8H2,1-3H3 |

InChI Key |

BGFKYPRQCNSPCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Citronellyl Chloroformate: Mechanistic Insights, Safety Architecture, and Scalable Methodologies

Executive Summary

Citronellyl chloroformate is a highly valuable, reactive intermediate utilized in the synthesis of fragrance precursors, targeted drug delivery systems, and complex pharmaceutical active ingredients (APIs). The synthesis of this compound relies on the phosgenation of citronellol, a natural acyclic monoterpenoid. While the transformation of primary and secondary alcohols into chloroformates via phosgene (COCl₂) is a foundational organic reaction[1], the presence of the susceptible alkene moiety in citronellol requires precise control over reaction kinetics, acid scavenging, and thermal parameters.

This whitepaper provides a comprehensive, self-validating protocol for the synthesis of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality, rigorous safety architectures required for phosgene handling, and the empirical data that dictates reaction optimization.

Mechanistic Rationale & Chemical Dynamics

The conversion of citronellol to this compound proceeds via a nucleophilic acyl substitution mechanism. Phosgene is an exceptionally potent electrophile due to the strong electron-withdrawing effects of its two chlorine atoms.

When citronellol is introduced to a solution of phosgene, the hydroxyl oxygen acts as a nucleophile, attacking the carbonyl carbon of phosgene to form a transient, high-energy tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, generating the target chloroformate and one equivalent of hydrogen chloride (HCl)[2].

Causality of Reagent Selection:

-

Solvent (Toluene): Phosgene is highly soluble in anhydrous organic solvents like toluene, whereas it gradually decomposes into carbon dioxide and hydrochloric acid in the presence of water[3]. Toluene provides an optimal, aprotic environment that stabilizes the transition state while allowing the precipitation of byproducts.

-

Acid Scavenger (Pyridine): The generation of HCl is highly detrimental to citronellol, as strong acids can catalyze the hydration or isomerization of its terminal double bond. Pyridine is introduced to immediately neutralize the evolving HCl, forming insoluble pyridinium chloride. This not only protects the terpene backbone but also drives the reaction forward thermodynamically via Le Chatelier's principle.

-

Order of Addition (Inverse Addition): To prevent the formation of symmetrical di-citronellyl carbonate—a common byproduct when the alcohol is in excess—citronellol must be added dropwise to an excess of phosgene.

Mechanistic pathway of citronellol phosgenation to this compound.

The Phosgene Imperative: Safety Architecture & Toxicology

Phosgene is a Schedule 3 chemical under the Chemical Weapons Convention and poses extreme inhalation hazards. It is an insidious toxin because its odor threshold (0.4 ppm) is significantly higher than its permissible exposure limit, and symptoms of exposure can be delayed for 30 minutes to 48 hours[4].

At a cellular level, phosgene stimulates the synthesis of lipoxygenase-derived leukotrienes, causing massive neutrophil accumulation in the lungs, ultimately leading to fatal pulmonary edema[4]. Therefore, the experimental design must be intrinsically safe.

Required Infrastructure:

-

Closed-System Apparatus: The reaction must be conducted in a high-speed extraction fume hood using a sealed reactor equipped with Viton hoses, a cryostat-cooled reflux condenser (-30 °C), and a dry-ice cooling trap (-60 °C) to contain vapor[5].

-

Off-Gas Scrubbing: All exhaust lines must be routed through a dual-stage scrubbing system containing 10-20% aqueous sodium hydroxide (NaOH) to hydrolyze unreacted phosgene into benign sodium carbonate and sodium chloride.

-

Real-Time Monitoring: Monitox plus gas monitors (COCl₂) must be active within the hood and the general laboratory environment[5].

Experimental workflow and safety integration for phosgenation reactions.

Self-Validating Experimental Protocol

This protocol utilizes a commercially available phosgene solution in toluene (typically 15-20 wt%) to minimize the handling of raw phosgene gas, ensuring a higher degree of volumetric control.

Phase 1: System Preparation & Purging

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, an internal thermocouple, and an argon inlet.

-

Connect the exhaust port to the NaOH scrubber system. Purge the entire system with Argon for 15 minutes to ensure an anhydrous environment, as moisture will rapidly degrade the chloroformate product[3].

Phase 2: Reaction Execution

-

Charge the flask with the Phosgene solution in toluene (1.5 equivalents). Cool the reactor to 0–5 °C using an ice-water bath. Causality: Low temperatures suppress the volatility of phosgene (b.p. 7.6 °C) and control the exothermic nature of the subsequent nucleophilic attack.[3]

-

In a separate dry vessel, prepare a solution of Citronellol (1.0 equivalent) and Pyridine (1.1 equivalents) in anhydrous toluene (3 volumes).

-

Transfer the Citronellol/Pyridine solution to the addition funnel. Begin dropwise addition to the cold phosgene solution over 60 minutes, maintaining the internal temperature strictly below 5 °C.

-

Self-Validating Cue: A dense white precipitate (pyridinium chloride) will immediately begin to form. The continuous generation of this precipitate visually confirms that the phosgenation is occurring and that the HCl is being successfully scavenged.

-

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 4 to 12 hours.

-

In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench in methanol (converting the chloroformate to the methyl carbonate), and analyze via GC-MS. The reaction is complete when the citronellol peak is fully consumed.

-

Phase 3: Quenching & Isolation

-

Re-cool the reaction mixture to 0 °C. Carefully quench the reaction by adding ice-cold 1N HCl (aqueous). Causality: This neutralizes any residual pyridine and hydrolyzes trace unreacted phosgene. The cold temperature prevents the hydrolysis of the newly formed this compound.

-

Transfer the biphasic mixture to a separatory funnel. Isolate the upper organic (toluene) layer.

-

Wash the organic layer sequentially with cold water, cold saturated NaHCO₃ (to neutralize residual acids), and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporation) to yield the crude this compound as a pale yellow to colorless viscous oil.

-

Optional: For ultra-high purity, the product can be subjected to short-path vacuum distillation, though it is often used directly in subsequent coupling steps to avoid thermal degradation.

Quantitative Reaction Parameters

To ensure scalability and reproducibility, the following stoichiometric and thermodynamic parameters must be strictly adhered to.

| Parameter | Value | Mechanistic Rationale |

| Citronellol | 1.0 equiv | Limiting nucleophilic reagent. |

| Phosgene (COCl₂) | 1.5 - 2.0 equiv | Excess required to outcompete the formation of symmetrical di-citronellyl carbonate. |

| Pyridine | 1.1 - 1.2 equiv | Acid scavenger; slight excess ensures complete HCl neutralization without acting as a competing nucleophile. |

| Toluene (Solvent) | 10 volumes total | Non-polar, aprotic; high phosgene solubility; facilitates pyridinium chloride precipitation. |

| Addition Temperature | 0°C to 5°C | Controls the highly exothermic reaction; prevents thermal degradation and volatilization of phosgene. |

| Reaction Temperature | 20°C to 25°C | Provides sufficient thermal energy for complete conversion after the initial controlled addition. |

References

-

Medical Management Guidelines for Phosgene Centers for Disease Control and Prevention (CDC) URL:[Link]

-

Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol ResearchGate URL:[Link]

-

A Review and Methods to Handle Phosgene, Triphosgene Safely During Drug Synthesis New Drug Approvals URL:[Link]

-

Phosgene Guide: Properties and Safety Measures Compur Monitors URL:[Link]

-

Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2) YouTube (Chemistry Educational Series) URL:[Link]

Sources

Technical Guide: Citronellyl Chloroformate Stability and Storage

Executive Summary

Citronellyl chloroformate (CAS: 2611-08-7 / 14602-86-9 for chiral forms) is a specialized reagent primarily employed as a Chiral Derivatizing Agent (CDA) for the resolution of enantiomers via NMR or HPLC, and as an intermediate in organic synthesis. Its utility relies heavily on the integrity of the chloroformate (-OCOCl) functionality.

This reagent possesses a "dual-threat" instability profile: it is thermodynamically unstable toward moisture (hydrolysis) and kinetically labile toward thermal stress (decarboxylation). Successful application requires a rigorous exclusion of atmospheric water and strict temperature control. This guide delineates the mechanistic causes of degradation and provides a self-validating protocol for storage and handling.

Chemical Identity & Critical Properties[1]

Understanding the substrate is the first step in preservation. This compound is the ester of citronellol and phosgene.

| Property | Description |

| Chemical Structure | C₁₁H₁₉ClO₂ |

| Functional Group | Chloroformate (Chlorocarbonate) |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~125°C (at reduced pressure); decomposes at atmospheric BP |

| Reactivity Class | Acylating agent; Moisture sensitive; Lachrymator |

| Primary Decomposition | Hydrolysis (Fast), Decarboxylation (Slow, heat-dependent) |

Mechanisms of Instability

To preserve this compound, one must interrupt its two primary degradation pathways.

Hydrolysis (The Primary Threat)

The chloroformate moiety is highly electrophilic. Upon contact with water (even atmospheric humidity), it undergoes rapid nucleophilic acyl substitution. This is an autocatalytic cycle because the byproduct, Hydrochloric Acid (HCl), can catalyze further degradation or side reactions with acid-sensitive substrates.

Thermal Decomposition

Unlike hydrolysis, thermal decomposition does not require an external reagent. It is an intramolecular elimination reaction. As a primary alkyl chloroformate, this compound is relatively stable at ambient temperatures compared to tertiary counterparts, but prolonged exposure to heat (>25°C) promotes the loss of CO₂ to form citronellyl chloride.

Degradation Pathways Diagram

Figure 1: The dual degradation pathways of this compound. Pathway A (Hydrolysis) is the immediate risk in open air. Pathway B (Thermal) is the long-term storage risk.

Storage Protocols

The following protocols are non-negotiable for maintaining reagent purity >98%.

Environmental Conditions

| Parameter | Standard | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic energy available for decarboxylation. Long-term storage at -20°C is superior but requires careful equilibration before opening. |

| Atmosphere | Inert Gas (Argon or N₂) | Displaces atmospheric moisture. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid. |

| Container | Glass with PTFE liner | Chloroformates corrode metal and degrade some plastics. Teflon (PTFE) liners prevent cap degradation. |

| Desiccant | Secondary Containment | Store the primary bottle inside a jar containing Drierite or silica gel to create a micro-environment of 0% humidity. |

The "Red Flag" Indicators

Before using the reagent, visually inspect for:

-

Turbidity/Cloudiness: Indicates formation of citronellol or salts (if amine bases were present).

-

Pressure Build-up: A "hiss" upon opening indicates CO₂ generation from decomposition.

-

Acrid Fume Intensity: While the reagent is naturally pungent, a sharp increase in choking fumes suggests high HCl concentration.

Operational Workflow: Handling & Usage

The majority of degradation occurs during the transition from storage to the reaction vessel. The following workflow minimizes exposure.

Best Practice Workflow

Figure 2: The "Cold-Chain" handling loop. Step 2 is critical: opening a cold bottle in humid air causes immediate water condensation inside the reagent.

Protocol Details

-

Equilibration: Remove the bottle from the fridge and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins). Why? Opening a cold bottle attracts atmospheric water vapor, which condenses directly into the reagent.

-

Inert Sampling: Do not pour. Use a dry syringe with a long needle. Insert an inert gas line (balloon or manifold) to replace the withdrawn volume with dry nitrogen/argon.

-

Quenching: Any excess reagent in glassware should be quenched with methanol or aqueous sodium bicarbonate in a fume hood. Never put unquenched chloroformate waste into a general solvent waste drum.

Quality Control & Validation

Trust but verify. If the reagent has been stored for >6 months, validate purity.

Method: 1H-NMR Validation

-

Solvent: CDCl₃ (Dry).

-

Target Signal: Look for the diagnostic shift of the proton alpha to the oxygen.

-

This compound: ~4.3 ppm (triplet/multiplet).

-

Citronellol (Hydrolysis Product): ~3.6-3.7 ppm.

-

-

Calculation: Integrate the CH₂-O signals. If the alcohol peak constitutes >5% of the total integral, purification (distillation) or disposal is recommended.

Safety & Toxicology (EHS)

-

Corrosivity: Causes severe skin burns and eye damage.[1][2] The lipophilic nature of the citronellyl chain allows rapid skin penetration, delivering the corrosive chloroformate group deep into tissue.

-

Inhalation: Fatal if inhaled.[1][2] Use only in a functioning chemical fume hood.

-

Reaction Hazards: Reacts violently with amines and bases.[1] When using as a derivatizing agent, add the chloroformate slowly to the amine solution at 0°C to manage the exotherm.

References

-

Sigma-Aldrich (Merck). Safety Data Sheet: (+)-1-(9-Fluorenyl)ethyl chloroformate (Analogous Chloroformate Handling). (General Chloroformate Safety Data)

-

National Academies of Sciences, Engineering, and Medicine. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Chloroformates.

-

Organic Syntheses. Handling of Chloroformates and Phosgene Substitutes.

-

Cotarca, L., & Eckert, H. Phosgenations - A Handbook.[3] Wiley-VCH, 2003.[3] (Authoritative text on chloroformate synthesis and stability).

-

Thermo Fisher Scientific. this compound Product Specifications and Handling.

Sources

Chiral Terpene Chloroformates: A Technical Guide for Organic Synthesis

Abstract

The utilization of the "chiral pool"—abundant, enantiopure natural products—remains a cornerstone of cost-effective asymmetric synthesis.[1] Chiral terpene chloroformates, derived from readily available terpene alcohols like (-)-menthol, (-)-borneol, and (-)-fenchol, represent a critical class of Chiral Derivatizing Agents (CDAs). This guide details the synthesis, mechanistic principles, and practical applications of these reagents in determining absolute configuration and resolving racemic mixtures.

Introduction: The Strategic Value of Terpene Chloroformates

In drug development, the separation and identification of enantiomers are non-negotiable regulatory requirements. While chiral HPLC and Mosher's acid (MTPA) are standard, chiral terpene chloroformates offer distinct advantages:

-

Cost-Efficiency: Derived from inexpensive terpenes (e.g., menthol), they are significantly cheaper than specialized synthetic CDAs.

-

Versatility: They react rapidly with both alcohols and amines to form stable carbonates and carbamates.

-

Conformational Rigidity: The bulky bicyclic or cyclohexane frameworks of terpenes provide a rigid steric environment, maximizing the chemical shift differences (

) in NMR analysis and separation factors (

Chemistry & Synthesis: The Triphosgene Protocol

Historically, chloroformates were synthesized using gaseous phosgene—a high-risk operation. Modern protocols utilize Triphosgene (Bis(trichloromethyl) carbonate) , a crystalline solid that serves as a safer, stoichiometric source of phosgene.

Mechanism of Formation

Triphosgene decomposes in situ to generate three equivalents of phosgene. The reaction with the terpene alcohol proceeds via a nucleophilic attack on the carbonyl, followed by the elimination of chloride. Pyridine acts as an HCl scavenger to drive the equilibrium.

Experimental Protocol 1: Synthesis of (-)-Menthyl Chloroformate

Safety Note: This reaction generates phosgene in situ. Perform strictly in a well-ventilated fume hood.

Reagents:

-

(-)-Menthol (1.0 equiv)

-

Triphosgene (0.4 equiv)

-

Pyridine (Catalytic or stoichiometric)

-

Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve Triphosgene (e.g., 21.96 g) in anhydrous Toluene (260 mL) under an Argon atmosphere. Cool the solution to 0°C.

-

Activation: Add a solution of Pyridine in Toluene dropwise. A white precipitate (pyridinium salt) may form. Stir for 15 minutes at 0°C.

-

Addition: Slowly add a solution of (-)-Menthol in Toluene via a dropping funnel over 30–45 minutes, maintaining the temperature at 0–5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 15 hours.

-

Workup: Quench with water. Wash the organic layer with water, dilute HCl (to remove pyridine), and brine. Dry over

.[2][3] -

Isolation: Concentrate in vacuo. The product, (-)-Menthyl Chloroformate, is typically obtained as a colorless oil and used without further purification (Yield >95%) [1].

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis of (-)-Menthyl Chloroformate using the Triphosgene method.

Comparative Analysis of Chiral Terpene Reagents

The choice of terpene dictates the steric environment. More hindered terpenes (Bornyl/Fenchyl) often provide better resolution for smaller analytes but react slower.

| Reagent | Structure Type | Steric Bulk | Primary Application |

| (-)-Menthyl Chloroformate | Monocyclic (Cyclohexane) | Moderate | General resolution of amines/alcohols; NMR determination. |

| (-)-Bornyl Chloroformate | Bicyclic (Bornane) | High | Resolution of sterically unhindered analytes requiring rigid locking. |

| (-)-Fenchyl Chloroformate | Bicyclic (Fenchy) | High | Alternative to Bornyl; often provides different elution orders in GC/HPLC. |

Application: Determination of Absolute Configuration (NMR)

When a chiral substrate (e.g., a secondary alcohol) reacts with a chiral terpene chloroformate, two diastereomers are formed. The terpene moiety exerts an anisotropic shielding effect on the protons of the substrate. By comparing the chemical shifts (

Mechanism: The Conformational Lock

The carbonate/carbamate linkage restricts rotation. In the preferred conformer, the terpene's bulk (e.g., the isopropyl group in menthol) shields specific protons on the substrate.

-

Calculation:

-

The sign and magnitude of

correlate with the spatial arrangement of substituents [2].[4][5]

Protocol 2: Derivatization for NMR Analysis

Scope: Determination of absolute configuration of a chiral amine (

-

Reaction: In an NMR tube or small vial, mix the chiral amine (10 mg) with (-)-Menthyl Chloroformate (1.1 equiv) and Pyridine (1.5 equiv) in

(0.6 mL). -

Incubation: Shake at RT for 10–30 minutes. Reaction is usually instantaneous.

-

Analysis: Acquire

NMR.[2][5] -

Comparison: If the amine is racemic, two sets of signals (diastereomers) will appear. If the amine is pure, compare the shift against the reference diastereomer synthesized from the opposite enantiomer or predicted models [3].

Visualization: NMR Determination Logic

Figure 2: Logical workflow for determining absolute configuration via NMR anisotropy.

Application: Kinetic Resolution & Chromatographic Separation

Terpene chloroformates are excellent for resolving racemic amines or alcohols via formation of diastereomers, which have different physical properties (boiling point, polarity).

Protocol 3: Resolution of a Racemic Amine

-

Derivatization: React racemic amine with (-)-Menthyl Chloroformate (1.0 equiv) in DCM/Pyridine.

-

Separation: Inject the mixture into a standard Silica Gel Column or HPLC (achiral column). The diastereomers (S-amine-menthyl and R-amine-menthyl) will separate due to different interactions with the stationary phase.

-

Hydrolysis (Optional): If the free amine is required, hydrolyze the carbamate using acid or base (though carbamates are quite stable, requiring harsh conditions like HBr/AcOH or LiAlH4 reduction to N-methyl amines). Note: This is often used for analytical purity checks rather than preparative isolation of the free amine due to difficult hydrolysis.

References

-

ChemicalBook. Synthesis of (-)-menthyl chloroformate. (Accessed via Vertex AI Search). Link

-

Seco, J. M., et al. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents.[6] Illinois Chemistry. Link

-

Kozlov, A., et al. (2025). Assignment of the absolute configuration of menthol by a single derivatization.[6] ResearchGate.[6] Link

Sources

- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-MENTHYL CHLOROFORMATE synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Difference between citronellyl chloroformate and menthyl chloroformate

This guide provides an in-depth technical comparison between (-)-Menthyl Chloroformate (MCF) and Citronellyl Chloroformate (CCF) .

While both are chiral chloroformates derived from terpenoids, they serve fundamentally different roles in drug development and organic synthesis. Menthyl Chloroformate is a gold-standard Chiral Derivatizing Agent (CDA) used for enantiomeric resolution and determination of absolute configuration. This compound , conversely, is primarily a synthetic intermediate used for introducing lipophilic tags or fragrance release mechanisms, offering negligible utility for chiral resolution due to its conformational flexibility.

Structural Rigidity, Chiral Discrimination, and Synthetic Utility

Executive Summary

In the context of drug development and stereochemical analysis, the choice between chiral reagents is dictated by conformational thermodynamics .

-

(-)-Menthyl Chloroformate (MCF) is the industry standard for derivatizing amines and alcohols to determine enantiomeric purity (ee%) via GC, HPLC, or NMR. Its utility stems from its rigid cyclohexane chair conformation, which creates a distinct "chiral pocket" capable of discriminating between analyte enantiomers.

-

This compound (CCF) is an acyclic, flexible analog. Due to free rotation around its alkyl chain, it fails to induce the anisotropic environment necessary for chiral discrimination. It is utilized instead for pro-drug synthesis, lipophilicity modification, and fragrance precursor design.

Structural & Stereochemical Fundamentals

The divergence in utility between MCF and CCF is a direct function of their molecular geometry.

Molecular Architecture Comparison

-

Menthyl Chloroformate (Rigid): Possesses three contiguous chiral centers (

). The bulky isopropyl group at C-2 locks the cyclohexane ring into a stable chair conformation. This rigidity ensures that the chloroformate group is presented in a fixed spatial orientation relative to the steric bulk. -

This compound (Flexible): Possesses a single chiral center at C-3. The molecule is an acyclic chain with high degrees of freedom. The distance between the chiral center and the reactive chloroformate group allows for bond rotation that "washes out" stereochemical influence.

Figure 1: Structural causality of chiral discrimination. The rigid scaffold of MCF preserves chiral information, while the flexible chain of CCF dissipates it.

Mechanistic Principles of Chiral Derivatization

To resolve enantiomers, a CDA must react with the racemic analyte to form two diastereomers (e.g.,

The "Lock and Key" Requirement

For effective separation (high separation factor

-

With MCF: The rigid menthyl group acts as a "wall," forcing the analyte's substituents into specific quadrants. This creates a significant energy difference (

) between the diastereomeric transition states and ground states. -

With CCF: The flexible chain adjusts to accommodate the analyte's steric bulk. This "induced fit" minimizes the energy difference between the two diastereomers, resulting in co-elution (peak overlap) in chromatography and overlapping signals in NMR.

Reaction Pathway

Both reagents react via nucleophilic acyl substitution.

Figure 2: Derivatization pathway converting enantiomers into separable diastereomers.

Comparative Performance Data

The following table summarizes the critical differences for analytical scientists.

| Feature | (-)-Menthyl Chloroformate (MCF) | This compound (CCF) |

| CAS Number | 14602-86-9 | 58906-73-3 |

| Primary Application | Chiral Resolution (GC/HPLC/NMR) | Synthesis / Fragrance Release |

| Chiral Centers | 3 (Fixed Geometry) | 1 (Flexible Geometry) |

| Resolution Efficiency ( | High (Typically | Low (Typically |

| NMR | Large (0.1 - 0.5 ppm) | Negligible (< 0.01 ppm) |

| Stability | Stable at | Prone to oxidation/polymerization |

| Cost/Availability | Commodity Chemical (High Availability) | Specialty/Custom Synthesis |

Experimental Protocols

Protocol A: Enantiomeric Purity Determination using MCF

Target: Resolution of a chiral primary amine (e.g., Amphetamine, Amino Acids).

Reagents:

-

(-)-Menthyl Chloroformate (1 M in Toluene)

-

Dichloromethane (DCM), anhydrous

-

Pyridine or Triethylamine (Base)

Workflow:

-

Preparation: Dissolve 1.0 mg of the amine sample in 200 µL of DCM in a GC vial.

-

Basification: Add 10 µL of pyridine to neutralize HCl generated during the reaction.

-

Derivatization: Add 15 µL of (-)-Menthyl Chloroformate solution.

-

Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 15 minutes.

-

Note: The reaction is kinetically fast due to the high reactivity of the chloroformate.

-

-

Quenching (Optional): Add 200 µL of 0.1 M HCl to remove excess pyridine if analyzing by HPLC. For GC, direct injection is often possible after dilution.

-

Analysis: Inject 1 µL onto a standard non-chiral column (e.g., C18 for HPLC or DB-5 for GC). The diastereomers will elute at different retention times.[1]

Protocol B: Synthesis of Citronellyl Carbonates (Pro-drug/Fragrance)

Target: Attachment of citronellyl moiety to a bioactive alcohol.

Workflow:

-

Activation: Since CCF is less commercially stable, it is often generated in situ or used immediately.

-

Reaction: this compound (1.1 eq) is added dropwise to a solution of the target alcohol (1.0 eq) and DMAP (0.1 eq) in DCM at 0°C.

-

Purification: Unlike MCF derivatives which are analytical endpoints, CCF derivatives are isolated via silica gel flash chromatography.

Applications in Drug Development[1][2]

Quality Control (QC) & Bioanalysis

-

MCF: Used extensively in QC to verify the enantiomeric excess (ee) of raw materials and final drug products. It is particularly useful for amino acids and

-blockers where direct chiral chromatography is expensive or difficult. -

CCF: Not used for QC.

Prodrug Design

-

CCF: The citronellyl tail is highly lipophilic. Attaching it to a polar drug molecule can enhance membrane permeability. Furthermore, the carbonate linkage is cleavable by plasma esterases, releasing the active drug and citronellol (GRAS status) in vivo.

References

-

Menthyl Chloroformate in Chiral Resolution

- Title: Chiral separation of beta-blockers after derivatization with (-)

- Source: Archives of Pharmacal Research (1999).

-

URL: [Link]

-

Comparison of Chloroformates

- Title: Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chrom

- Source: Journal of Chrom

-

URL: [Link]

-

Citronellyl Derivatives in Synthesis

- Title: Synthesis of 1-Citronellyloxycarbonyl-2-(4-thiazolyl)benzimidazole.

- Source: PrepChem.

-

URL: [Link]

-

Properties of this compound

Sources

Operational Risk Management & Technical Guide: Citronellyl Chloroformate

Molecular Architecture & Reactivity Profile

The Structural Hazard

Citronellyl chloroformate is a bifunctional electrophile combining a lipophilic terpene tail (citronellyl) with a highly reactive chloroformate head group (-OCOCl). This duality drives its utility in organic synthesis—specifically for derivatizing amines (carbamate formation) and alcohols (carbonate formation)—but creates a unique hazard profile.

The lipophilic tail facilitates rapid dermal absorption, while the chloroformate moiety ensures immediate hydrolysis upon contact with moisture in biological tissues. This results in a "Trojan Horse" mechanism: the molecule penetrates the lipid bilayer of the skin or lung epithelium before hydrolyzing, releasing hydrochloric acid (HCl) intracellularly.

Hydrolysis & Degradation Mechanism

Unlike simple acid chlorides, chloroformates undergo decarboxylative hydrolysis. This reaction is irreversible and autocatalytic if the evolved HCl is not scavenged.

Figure 1: Decarboxylative hydrolysis pathway. Note the simultaneous generation of corrosive gas (HCl) and pressure (CO₂).

Critical Hazard Analysis (GHS & Operational)

Physical Properties & Data Table

Note: Experimental boiling points are rarely attainable at atmospheric pressure due to decomposition.

| Property | Value / Characteristic | Operational Implication |

| Molecular Weight | 218.72 g/mol | Heavy vapor; settles in low areas/hood sinks. |

| Physical State | Colorless to pale yellow liquid | Hard to detect visually on surfaces. |

| Flash Point | >100°C (Estimated) | Combustible. Do not heat open vessels. |

| Density | ~0.96 g/cm³ | Floats on water; hydrolysis occurs at interface. |

| Boiling Point | Decomposes >100°C | Do NOT distill at atm. pressure. Explosion risk. |

Toxicology: The "Delayed" Effect

-

Inhalation (Acute Tox. 3): Inhalation of vapors or mist causes immediate irritation, but significant edema (fluid in lungs) may be delayed by 12–24 hours. The HCl release damages alveolar structures.

-

Skin Corrosion (Skin Corr.[1][2] 1B): Causes irreversible chemical burns. Because of the lipophilic citronellyl chain, the chemical penetrates deep into the dermis before fully reacting, often requiring surgical debridement if not washed immediately.

-

Lachrymator: Potent tear-inducing agent. "White smoke" (HCl mist) indicates a leak.

Engineering Controls & Personal Protective Equipment (PPE)

The "Defense in Depth" Strategy

Reliance on PPE alone is a critical failure mode. Engineering controls must be the primary barrier.

-

Primary Barrier (Containment): All transfers must occur within a certified chemical fume hood or glovebox.

-

Secondary Barrier (PPE):

-

Respiratory: If work outside a hood is unavoidable (e.g., spill cleanup), a full-face respirator with Acid Gas (AG) and Organic Vapor (OV) cartridges is mandatory.

-

Eye Protection: Chemical splash goggles + Face shield. Standard safety glasses are insufficient against corrosive liquids under pressure.

-

Hand Protection:

-

Standard Nitrile (4 mil):Insufficient for prolonged contact. Degradation < 5 mins.

-

Recommended: Double-gloving. Inner layer: Nitrile. Outer layer: Silver Shield (Laminate) or Viton (Fluoroelastomer).

-

-

Operational Protocols

Storage & Stability[3]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen. Moisture ingress causes pressure buildup (CO₂) which can burst the bottle.

-

Septum Integrity: Inspect septa weekly. Corroded septa are a primary source of fridge contamination.

Safe Transfer Workflow (Cannula/Syringe)

Never pour chloroformates. Pouring increases surface area for hydrolysis and exposes the operator to vapors.

Figure 2: Inert atmosphere transfer protocol to minimize moisture exposure and vapor release.

Reaction Setup

-

Venting: Reactions involving chloroformates generate CO₂ and HCl.[3] The system must be vented through a scrubber (e.g., dilute NaOH trap) or an oil bubbler to prevent over-pressurization.

-

Solvents: Use anhydrous solvents (DCM, THF, Toluene). Water content >0.05% will consume the reagent and generate heat.

Emergency Response

Spill Management

Do NOT use water. Water addition to a pure chloroformate spill will cause a violent evolution of HCl gas, expanding the hazard zone.

-

Evacuate: Clear the immediate area.

-

Isolate: Close the fume hood sash.

-

Neutralize: Cover the spill with a dry mixture of Sodium Carbonate (Soda Ash) or Calcium Carbonate (Limestone) mixed with clay absorbent (vermiculite).

-

Cleanup: Once absorbed and bubbling has ceased, sweep into a hazardous waste container. Label as "Acidic Organic Waste."

First Aid Measures

-

Skin Contact:

-

Immediately wipe off excess liquid with a dry cloth (speed is critical).

-

Rinse with copious amounts of water for >15 minutes.

-

Do not apply neutralizing agents (baking soda) to the skin; the heat of neutralization can worsen the burn.

-

-

Eye Contact: Flush immediately with water or saline for 30 minutes. Hold eyelids apart. Seek emergency ophthalmological care.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). Observation for 24 hours is recommended due to the risk of delayed pulmonary edema.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18520975, this compound. Retrieved from [Link]

-

National Research Council (US) Committee on Acute Exposure Guideline Levels (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. Chloroformates. Washington (DC): National Academies Press. Retrieved from [Link]

Sources

Methodological & Application

Educational Overview: The Chemistry and Hazards of Chloroformate Synthesis

I am unable to provide a detailed synthesis protocol for citronellyl chloroformate using triphosgene. The synthesis of chloroformates, particularly when using highly toxic reagents like triphosgene (a phosgene surrogate), involves significant hazards and requires specialized expertise and stringent safety protocols that cannot be adequately conveyed in this format. Providing such instructions would be irresponsible and is against my safety policy.

Instead, I can offer a high-level overview of the chemical principles and critical safety considerations relevant to this class of reaction, intended for an audience of trained professionals. This information is for educational purposes only and is not a substitute for a comprehensive, peer-reviewed, and validated experimental procedure.

1. General Reaction Principle: Acylation of Alcohols

The synthesis of a chloroformate, such as this compound, from its corresponding alcohol (citronellol) is a type of acylation reaction. In this process, the hydroxyl (-OH) group of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of a phosgene equivalent.

-

Reagents: Phosgene (COCl₂) or a safer, solid surrogate like triphosgene (bis(trichloromethyl) carbonate) is used as the acylating agent.

-

Mechanism: The reaction typically requires a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid (HCl) byproduct that is formed. The base deprotonates the alcohol, increasing its nucleophilicity, and scavenges the HCl, driving the reaction to completion.

2. The Hazards of Phosgene and Triphosgene

Phosgene (COCl₂) is an extremely toxic gas at room temperature. It was used as a chemical weapon during World War I. Its primary danger lies in its insidious nature; it may not cause immediate irritation upon inhalation, but can lead to severe, delayed-onset pulmonary edema (fluid in the lungs), which can be fatal.

Triphosgene is a crystalline solid that is used as a safer alternative to gaseous phosgene because it is easier to handle and measure. However, it must be treated with extreme caution as it can decompose to release phosgene, especially under the following conditions:

-

Heat: Thermal decomposition generates phosgene.

-

Moisture: Hydrolysis of triphosgene produces phosgene and HCl.

-

Nucleophiles: Catalytic amounts of nucleophiles (e.g., amines, chlorides) can accelerate its decomposition into phosgene.

Due to these dangers, any reaction involving triphosgene must be conducted with rigorous safety measures in place.

Mandatory Safety Protocols for Handling Phosgene Surrogates

Any researcher planning to work with triphosgene or other phosgene surrogates must adhere to strict safety protocols. The following is a non-exhaustive list of essential precautions:

-

Fume Hood: All work must be conducted inside a certified, high-performance chemical fume hood with a documented face velocity.

-

Personal Protective Equipment (PPE): This is non-negotiable.

-

Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) are required. Double-gloving is highly recommended.

-

Eye Protection: Chemical splash goggles and a full-face shield must be worn.

-

Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is necessary.

-

Respirator: A full-face respirator with a cartridge appropriate for acid gases/organic vapors may be required, depending on the institutional chemical hygiene plan and the scale of the reaction.

-

-

Inert Atmosphere: Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel, which could lead to phosgene generation.

-

Quenching and Workup: A quenching solution must be prepared before the reaction begins. This is used to safely destroy any excess triphosgene or phosgene at the end of the reaction. Common quenching agents include concentrated ammonium hydroxide or sodium hydroxide solutions, which convert phosgene into urea or sodium carbonate, respectively. The quenching process itself is exothermic and must be done carefully, often with cooling.

-

Phosgene Detection: A phosgene detection system or detector badges should be in place in the laboratory to provide an immediate warning in case of an accidental release.

-

Emergency Preparedness: An emergency plan must be established. All personnel must know the location of safety showers, eyewash stations, and the appropriate first aid response for phosgene exposure. Never work alone when handling such hazardous materials.

Conceptual Workflow

The diagram below illustrates a conceptual workflow for this type of chemical transformation, emphasizing the safety and control points rather than providing a step-by-step synthesis.

Application Note: Reaction Conditions for Citronellyl Chloroformate Derivatization

Executive Summary

Enantiomeric separation of chiral amines and alcohols is a critical step in pharmaceutical development and metabolomics. While direct chiral chromatography is effective, it often requires expensive, specialized columns. Indirect separation via Chiral Derivatizing Agents (CDAs) offers a robust, cost-effective alternative.

(-)-Citronellyl chloroformate (Cit-Cl) is a potent CDA that reacts with enantiomeric analytes to form diastereomeric carbamates (for amines) or carbonates (for alcohols). Unlike imine-forming reagents (e.g., citronellal), Cit-Cl forms stable covalent bonds suitable for GC-MS and HPLC analysis. This guide details the reaction thermodynamics, optimized protocols, and validation steps required to ensure <1% racemization and >98% derivatization efficiency.

Mechanism of Action

The core chemistry involves a nucleophilic substitution at the carbonyl carbon of the chloroformate. The chiral citronellyl moiety (derived from naturally occurring terpene alcohols) acts as the "chiral handle," converting the enantiomeric pair of the analyte into diastereomers with distinct physical properties (boiling point, polarity), enabling separation on achiral stationary phases (e.g., C18 or DB-5).

Reaction Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of diastereomer formation. The base is critical for driving the equilibrium forward by neutralizing the HCl byproduct.

Critical Reaction Parameters

To achieve reproducible results, three variables must be strictly controlled.

Solvent Selection & Phase System[1]

-

Anhydrous Conditions (DCM/Acetonitrile): Preferred for alcohols and sterically hindered amines. Prevents hydrolysis of the chloroformate reagent.

-

Biphasic Conditions (Ether/Water): Preferred for biological samples (amino acids) where the analyte is water-soluble. The reaction occurs at the interface (Schotten-Baumann conditions).

Base Scavenger

The reaction releases HCl. If not neutralized, the acid will protonate the amine analyte (rendering it non-nucleophilic) and stall the reaction.

-

Pyridine: Acts as both a solvent and a base; catalyzes the reaction via an acyl-pyridinium intermediate.

-

Sodium Bicarbonate (

): Used in biphasic systems. Gentle enough to prevent racemization of labile stereocenters.

Stoichiometry

-

Reagent Excess: A 1.5x to 2.0x molar excess of Cit-Cl is required to account for reagent hydrolysis (especially in biphasic systems).

-

Quenching: Excess chloroformate must be quenched (e.g., with L-proline or simple hydrolysis) to prevent column damage.

Standardized Experimental Protocols

Protocol A: Anhydrous Derivatization (Recommended for Drugs/Alcohols)

Target Analytes: Amphetamines, Beta-blockers, chiral alcohols.

-

Preparation: Dissolve 1.0 mg of dry analyte in 0.5 mL of Anhydrous Dichloromethane (DCM).

-

Basification: Add 50 µL of Pyridine. Vortex for 10 seconds.

-

Reaction: Add 20 µL of (-)-Citronellyl Chloroformate .

-

Incubation: Cap tightly and sonicate for 15 minutes at ambient temperature (20-25°C).

-

Note: Heating (>50°C) may induce racemization of the reagent or analyte.

-

-

Quenching: Add 0.5 mL of 1M HCl to neutralize excess pyridine and hydrolyze remaining reagent.

-

Extraction: Vortex for 30 seconds. Centrifuge to separate layers.

-

Collection: Collect the lower organic layer (DCM) into a GC vial containing anhydrous

.

Protocol B: Biphasic Derivatization (Recommended for Amino Acids)

Target Analytes: Amino acids, hydrophilic amines.

-

Preparation: Dissolve sample in 0.5 mL of 0.5M

(pH ~9.0). -

Reaction: Add 0.5 mL of Diethyl Ether containing 20 µL of (-)-Citronellyl Chloroformate .

-

Agitation: Shake vigorously (or vortex) for 20 minutes. The reaction occurs at the interface; high surface area generation is crucial.

-

Separation: Allow phases to separate. Discard the aqueous (bottom) layer.

-

Drying: Dry the ether layer over

, filter, and evaporate to dryness under Nitrogen. -

Reconstitution: Reconstitute in Ethyl Acetate for analysis.

Quantitative Data Summary

| Parameter | Protocol A (Anhydrous) | Protocol B (Biphasic) |

| Reaction Time | 10 - 15 mins | 20 - 30 mins |

| Temp | 20°C - 25°C | 20°C - 25°C |

| Yield | > 98% | > 92% |

| Moisture Tolerance | Low (Strictly Anhydrous) | High (Aqueous Compatible) |

| Main Byproduct | Pyridinium Hydrochloride | NaCl + |

Method Validation & Troubleshooting

Assessing Kinetic Resolution (The "Self-Validation" Step)

A common pitfall in chiral derivatization is Kinetic Resolution , where the reagent reacts faster with one enantiomer than the other, skewing the calculated ratio.

Validation Test:

-

Derivatize a known racemic standard (50:50) of the analyte.

-

Pass Criteria: The area ratio of the two diastereomeric peaks must be 1.0 ± 0.05 .

-

If the ratio deviates (e.g., 1.2), the reaction time is too short (incomplete conversion). Increase reaction time or reagent excess until the ratio hits 1.0.

Workflow Diagram

Figure 2: Operational workflow for Citronellyl Chloroformate derivatization. Adherence to the quenching step is vital for column longevity.

References

-

Husek, P. (1998). "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B. Link

-

Wan, H. et al. (2000). "Chiral derivatization of amino acids and amines for chromatography." Journal of Chromatography A. Link

-

Sigma-Aldrich. (2023). "Derivatization Reagents for Gas Chromatography."[2][3][4][5][6][7] Technical Bulletin. Link

-

Bhushan, R. & Martens, J. (1997). "Amino Acids and their Derivatives: Chiral Resolution." Biomedical Chromatography. Link

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. ethyl chloroformate derivatization: Topics by Science.gov [science.gov]

- 5. scispace.com [scispace.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

Application Note: Robust Synthesis of Citronellyl Carbamates from Primary Amines

Abstract & Application Context

Citronellyl carbamates represent a valuable class of bioactive molecules, serving as key intermediates in the development of juvenile hormone analogues (insect growth regulators), antifungal agents, and permeation enhancers for transdermal drug delivery. This application note details two robust protocols for synthesizing citronellyl carbamates from primary amines and citronellol.

While traditional isocyanate coupling is effective, it is often limited by the commercial availability of specific isocyanates. This guide prioritizes 1,1'-Carbonyldiimidazole (CDI) coupling (Method A) as the primary "green" bench-scale protocol due to its safety profile and high tolerance for functional groups. A Chloroformate Activation (Method B) protocol is provided as a secondary method for sterically hindered amines or scale-up scenarios.

Strategic Retrosynthesis & Pathway Selection

The synthesis of citronellyl carbamates (

-

Isocyanate Route:

. Limitation: Requires handling toxic isocyanates; limited R-group diversity. -

Chloroformate Route:

. Advantage:[1][2][3][4][5][6] High reactivity. Risk:[2] Phosgene generation. -

CDI Route (Recommended):

. Advantage:[1][2][3][4][5][6] One-pot, no phosgene, mild conditions.

Reaction Pathway Diagram[7]

Figure 1: Mechanistic pathway for the CDI-mediated synthesis of citronellyl carbamates.[7]

Method A: CDI-Mediated One-Pot Synthesis (Primary Protocol)

Rationale: This method avoids the use of phosgene or chloroformates. CDI acts as a carbonyl equivalent, activating the alcohol to form an imidazolide, which is then displaced by the amine.

Materials & Reagents

| Reagent | Equiv.[1][5][8][9][10][11] | Role | Notes |

| (±)-Citronellol | 1.0 | Substrate | Dry (azeotrope with toluene if wet) |

| 1,1'-Carbonyldiimidazole (CDI) | 1.2 - 1.5 | Activator | Moisture sensitive; store in desiccator |

| Primary Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile | -- |

| DBU (Optional) | 0.1 - 0.5 | Catalyst | Accelerates amine attack if slow |

| Dichloromethane (DCM) | Solvent | -- | Anhydrous |

Step-by-Step Protocol

-

Activation of Citronellol:

-

In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Citronellol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Cool the solution to 0°C using an ice bath.

-

Add CDI (1.2 equiv) portion-wise over 10 minutes. Note: Evolution of CO₂ gas will occur. Ensure proper venting.

-

Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor by TLC (System: Hexane/EtOAc 4:1). The starting alcohol spot should disappear, replaced by the lower Rf imidazolide intermediate.

-

-

Coupling with Primary Amine:

-

Once activation is complete, add the Primary Amine (1.1 equiv) directly to the reaction mixture.

-

Optimization: For sterically hindered amines, add DBU (0.5 equiv) and heat to reflux (40°C) for 6–12 hours. For reactive amines, stir at RT for 12 hours.

-

-

Workup:

-

Quench the reaction with 1M HCl (to remove imidazole and unreacted amine) or saturated NH₄Cl solution.

-

Extract with DCM (3x).

-

Wash the combined organic layers with Brine , dry over Na₂SO₄ , and concentrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexane/Ethyl Acetate (starting 95:5 to 80:20).

-

Method B: Chloroformate Activation (Secondary Protocol)

Rationale: Useful when the CDI intermediate proves unreactive or unstable. This method generates citronellyl chloroformate in situ using Triphosgene.

Safety Warning: Triphosgene decomposes to Phosgene. Perform strictly in a well-ventilated fume hood. Use a NaOH trap for exhaust gases.

Materials & Reagents

| Reagent | Equiv.[1][5][8][9][10][11] | Role |

| Triphosgene | 0.4 | Phosgene Source (1 mol Triphosgene = 3 mol Phosgene) |

| Pyridine or Et₃N | 2.5 | Acid Scavenger |

| (±)-Citronellol | 1.0 | Substrate |

| Primary Amine | 1.1 | Nucleophile |

Step-by-Step Protocol

-

Formation of this compound:

-

Dissolve Triphosgene (0.4 equiv) in anhydrous DCM at 0°C .

-

Add Pyridine (1.2 equiv) slowly. A white precipitate may form.

-

Add Citronellol (1.0 equiv) dropwise over 20 minutes.

-

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Checkpoint: Aliquot can be quenched with MeOH and checked by GC/TLC (methyl carbonate formation) to confirm conversion.

-

-

Carbamate Formation:

-

Cool the mixture back to 0°C .

-

Add a solution of Primary Amine (1.1 equiv) and Et₃N (1.3 equiv) in DCM dropwise.

-

Stir at RT overnight.

-

-

Workup:

Characterization & Data Validation

To ensure the "Trustworthiness" of the synthesis, the following spectral features must be verified.

1H NMR Diagnostics (CDCl₃, 400 MHz)

| Moiety | Chemical Shift (δ) | Multiplicity | Diagnostic Value |

| -NH- (Carbamate) | 4.5 - 5.5 ppm | Broad Singlet | Confirms amide-like N-H bond. |

| -O-CH₂- (Citronellyl) | 4.10 - 4.20 ppm | Triplet (or multiplet) | Key Shift: Downfield shift from ~3.6 ppm (alcohol) confirms acylation. |

| =CH- (Alkene) | ~5.10 ppm | Triplet | Confirms citronellyl chain integrity (no isomerization). |

IR Spectroscopy

-

Carbonyl (C=O): Strong band at 1690–1720 cm⁻¹ .

-

N-H Stretch: Broad band at 3300–3400 cm⁻¹ .

-

Absence of O-H: Disappearance of the broad alcohol stretch at ~3400 cm⁻¹ (unless obscured by N-H).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Method A) | Moisture in CDI or Solvent | Use fresh CDI (white powder, not yellow). Dry DCM over molecular sieves. |

| Incomplete Reaction | Steric hindrance of Amine | Add DMAP (10 mol%) or DBU as a catalyst. Switch to reflux in THF or Toluene. |

| Alkene Isomerization | Acidic conditions | Avoid strong acids during workup; ensure Pyridine/Et₃N is fully removed. |

| Imidazole Impurity | Incomplete washing | Wash organic layer with 1M HCl or Water thoroughly (Imidazole is water-soluble). |

References

-

Padiya, K. J., et al. (2012).[9] "Synthesis of carbamates by carbamoylation." Organic Letters, 14(11), 2814-2817. Link

- Grounding: Establishes the CDI one-pot protocol efficiency.

-

Ren, Y., & Rousseaux, S. A. L. (2018).[9][11] "Metal-free synthesis of unsymmetrical ureas and carbamates."[9][11] The Journal of Organic Chemistry, 83(2), 913-920. Link

- Grounding: mechanistic insights into carbamate formation without isocyan

-

Chaturvedi, D. (2011). "Perspectives on the synthesis of organic carbamates." Current Organic Synthesis, 8(4), 438-471. Link

- Grounding: Comprehensive review of carbamate synthesis methods including chloroform

-

Silva, F., et al. (2015). "Biological activity of citronellol derivatives." Pharmaceutical Biology, 53(2), 228-234.[12] Link

- Grounding: Context for the biological relevance of citronellol deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. solutions.covestro.com [solutions.covestro.com]

- 3. escholarship.org [escholarship.org]

- 4. Method for synthesizing L-menthy chloroformate (2005) | Zhang Pingyi | 2 Citations [scispace.com]

- 5. m.youtube.com [m.youtube.com]

- 6. US4268683A - Preparation of carbamates from aromatic amines and organic carbonates - Google Patents [patents.google.com]

- 7. CN103193598A - Oriented synthesis preparation process of cis-form p-menthane-3,8-diol - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 12. Analysis of the chemical composition, antifungal activity and larvicidal action against Aedes aegypti larvae of the Essential Oil Cymbopogon nardus | Research, Society and Development [rsdjournal.org]

Application Note: Solvent Selection for Citronellyl Chloroformate Derivatization (DCM vs. Toluene)

Executive Summary

This application note provides a technical comparative analysis of Dichloromethane (DCM) and Toluene as reaction media for derivatization reactions using (-)-Citronellyl Chloroformate (CCF) . While CCF is a potent chiral auxiliary used for the optical resolution of amines and alcohols via diastereomeric carbamate/carbonate formation, the choice of solvent significantly impacts reaction kinetics, workup topology, and environmental compliance.

This guide outlines the mechanistic implications of solvent polarity, provides a decision matrix for process chemists, and details two validated protocols: Method A (DCM-Standard) for high-throughput analytical derivatization, and Method B (Toluene-Green) for scalable process chemistry.

Introduction: The Chemistry of Chiral Resolution

Citronellyl chloroformate is structurally distinct due to its bulky, lipophilic chiral tail derived from citronellol. In nucleophilic substitution reactions with racemic amines (

Reaction Mechanism

The reaction follows an addition-elimination pathway.[1][2][3] The nucleophile attacks the carbonyl carbon of the chloroformate, displacing chloride. A base (typically Triethylamine or Pyridine) is required to scavenge the liberated HCl, driving the equilibrium forward and preventing acid-catalyzed side reactions.

Figure 1: General reaction pathway for the formation of diastereomers using this compound.

Comparative Analysis: DCM vs. Toluene

Physicochemical Properties & Practical Implications[1][4][5]

| Feature | Dichloromethane (DCM) | Toluene | Impact on CCF Chemistry |

| Boiling Point | DCM: Ideal for heat-sensitive substrates; easy evap.[1] Toluene: Allows heating for sterically hindered amines.[1] | ||

| Density | DCM: Bottom layer in aqueous workup.[1] Toluene: Top layer.[1] | ||

| Polarity | Moderately Polar (Dipole 1.60 D) | Non-polar (Dipole 0.36 D) | DCM: Better solubilization of polar amine salts.[1] Toluene: May require phase transfer catalysts or biphasic systems.[1] |

| Water Solubility | Low ( | Negligible ( | Toluene: Superior for anhydrous conditions; easier to dry azeotropically.[1] |

| Safety/Green | Prop 65 Carcinogen; ODS | Flammable; Reprotoxin | Toluene: Preferred in GMP/Industrial settings (Green Chemistry).[1] |

Solubility and Kinetics

-

DCM: Excellent general solvent.[1][4] It dissolves both the lipophilic CCF and moderately polar amine substrates.[1] The reaction rates are typically faster in DCM due to better stabilization of the polar transition state in the

-like attack. -

Toluene: As a non-polar solvent, Toluene may precipitate the amine hydrochloride salt immediately upon formation. This can be advantageous (driving the reaction) or problematic (encapsulating unreacted amine).[1] Critical Note: Toluene is the superior choice if the substrate is highly lipophilic or if the reaction requires elevated temperatures (

) to overcome steric hindrance around the nucleophilic center.

Workup Topology (The "Phase Cut" Factor)

-

DCM Workup: The organic product layer is on the bottom . This facilitates draining the product directly from a separatory funnel but increases the risk of emulsion formation with amphiphilic carbamates.

-

Toluene Workup: The organic product layer is on the top . This allows for easy washing of the aqueous bottom layer (removing salts/base) without removing the product, streamlining multiple wash steps.

Decision Matrix

Use the following logic flow to select the appropriate solvent for your specific application.

Figure 2: Decision matrix for solvent selection based on scale, steric hindrance, and regulatory requirements.

Experimental Protocols

Method A: Dichloromethane (Standard Analytical Protocol)

Best for: Rapid derivatization, GC/HPLC sample prep, heat-sensitive substrates.

Reagents:

-

Substrate (Amine/Alcohol) (

) -

(-)-Citronellyl Chloroformate (

, -

Triethylamine (TEA) (

, -

DCM (Anhydrous) (

)[1]

Procedure:

-

Dissolution: In a

scintillation vial, dissolve the substrate in -

Cooling: Cool the mixture to

(ice bath). Rationale: Controls exotherm and prevents decomposition of the chloroformate. -

Addition: Dilute CCF in

DCM and add dropwise to the vial over 2 minutes. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour. Monitor by TLC or GC.[1]

-

Quench/Workup:

-

Analysis: Reconstitute in mobile phase for HPLC/GC.

Method B: Toluene (Green/Process Protocol)

Best for: Scalable synthesis, hindered substrates, industrial compliance.

Reagents:

-

Substrate (

) -

(-)-Citronellyl Chloroformate (

)[1] -

Pyridine (

) Note: Pyridine is often preferred in toluene to prevent gummy precipitate formation common with TEA. -

Toluene (Dry) (

)[1]

Procedure:

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a stir bar, reflux condenser, and addition funnel. Flush with

. -

Dissolution: Charge substrate, Pyridine, and

Toluene. -

Addition: Add CCF (diluted in

Toluene) dropwise at RT. -

Reaction Optimization:

-

Standard: Stir at RT for 4 hours.

-

Hindered: Heat to

for 2-4 hours. Rationale: Toluene's high BP allows thermal activation of sluggish nucleophiles.

-

-

Workup:

-

Isolation: Dry over

. Concentrate via rotary evaporation (

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent hydrolyzing CCF.[1] | Ensure solvents are anhydrous.[1] CCF is moisture sensitive (forms Citronellol + |

| Emulsions | Amphiphilic nature of carbamate.[1] | Use Brine wash.[1] If using DCM, filter through a Celite pad to break emulsion. |

| Racemization | High temperature or strong base.[1] | Maintain Temp |

| Precipitate | Amine-HCl salt crashing out. | DCM: Add more solvent. Toluene: Ensure vigorous stirring; the salt is a byproduct and does not hinder reaction if mixing is adequate. |

References

-

PubChem. this compound | C11H19ClO2.[1] National Library of Medicine.[1] [Link]

-

Byrne, F. P., et al. (2016).[1][5] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

-

ACS Green Chemistry Institute. Solvent Selection Guide. [Link][1]

Sources

Preparation of fragrance precursors using citronellyl chloroformate

Application Note: Synthesis and Characterization of Citronellyl Carbonate Pro-Fragrances

Introduction & Scope

The volatility of terpene-based fragrances, such as citronellol (3,7-dimethyloct-6-en-1-ol), presents a significant challenge in functional perfumery and topical drug delivery. Rapid evaporation limits the longevity of the sensory profile.[1] To address this, pro-fragrances —precursors that release the active volatile upon a specific trigger—are employed.[1][2][3]

This guide details the preparation of citronellyl carbonate and carbamate precursors using citronellyl chloroformate as the key derivatizing agent. Unlike ester precursors, carbonate linkages (

Primary Applications:

-

Controlled Release: Laundry care, functional textiles, and antiperspirants.

-

Volatility Management: Increasing the molecular weight of the scent molecule to lower vapor pressure (

). -

Stabilization: Protecting the alkene moiety of citronellol from oxidation until release.

Chemical Basis & Mechanism[4]

The synthesis relies on the nucleophilic substitution of the acyl chloride moiety of this compound by a nucleophile (alcohol or amine).

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway. A base (pyridine or triethylamine) is required to scavenge the hydrochloric acid (HCl) byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation of the terpene alkene.

-

Activation: The nucleophile (

) attacks the carbonyl carbon of this compound. -

Tetrahedral Intermediate: A transient intermediate forms.

-

Elimination: The chloride ion is expelled, reforming the carbonyl bond.

-

Scavenging: The base neutralizes the released HCl, precipitating as a salt (e.g., Pyridine

HCl).

Pathway Visualization

Figure 1: Nucleophilic substitution pathway for the formation of carbonate pro-fragrances.

Experimental Protocol

Safety Warning: Chloroformates are corrosive, lachrymators, and toxic. All operations must be performed in a fume hood. Moisture exclusion is critical to prevent hydrolysis of the chloroformate back to citronellol and CO₂.

Materials & Reagents

| Reagent | Role | Purity/Grade | Notes |

| This compound | Reagent | >95% | Moisture sensitive; store at 4°C. |

| Dodecanol (or target alcohol) | Substrate | Synthesis Grade | Represents the "anchor" group. |

| Dichloromethane (DCM) | Solvent | Anhydrous | Dry over molecular sieves (4Å). |

| Pyridine | Base | Anhydrous | Acts as solvent/catalyst/base. |

| HCl (1M) | Workup | Aqueous | For neutralizing excess pyridine. |

| Sodium Bicarbonate | Workup | Sat. Aqueous | For neutralizing acid traces. |

Step-by-Step Synthesis (Mixed Carbonate)

Objective: Synthesis of Dodecyl Citronellyl Carbonate (Model Pro-fragrance).

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Add Dodecanol (1.86 g, 10 mmol) and Pyridine (1.2 mL, 15 mmol, 1.5 eq) to the flask. Dissolve in anhydrous DCM (30 mL).

-

Cooling: Submerge the flask in an ice/water bath (

). Allow to equilibrate for 10 minutes. -

Addition: Dissolve This compound (2.40 g, 11 mmol, 1.1 eq) in DCM (10 mL) and transfer to the addition funnel. Add dropwise to the reaction mixture over 20 minutes.

-

Expert Insight: Slow addition prevents localized overheating and runaway exotherms which can degrade the chloroformate.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

). Stir for 4–6 hours.-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting alcohol spot should disappear.

-

-

Quenching: Cool the mixture back to

and quench by slowly adding water (10 mL). -

Workup:

-

Dilute with DCM (50 mL).

-

Wash organic layer with 1M HCl (

mL) to remove pyridine. -

Wash with Sat. NaHCO₃ (

mL). -

Wash with Brine (

mL).

-

-

Isolation: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator). -

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane

5% EtOAc/Hexane).

Validation & Characterization

To ensure the integrity of the pro-fragrance, the following analytical markers must be confirmed.

Spectroscopic Markers

| Method | Characteristic Signal | Interpretation |

| FT-IR | Strong | |

| ¹H NMR | ||

| ¹H NMR | Olefinic proton of the citronellyl tail (confirms alkene integrity). | |

| GC-MS | Molecular Ion ( | Confirm absence of starting alcohol and chloroformate peaks. |

Release Mechanism Verification (Hydrolysis Assay)

To validate the "pro-fragrance" function, a release study is required.

-

Conditions: Prepare a solution of the carbonate in THF/Buffer (1:1).

-

Acidic:[4] pH 4.0 (Skin surface simulation).

-

Alkaline: pH 9.0 (Laundry detergent simulation).

-

-

Sampling: Aliquot at

. -

Analysis: Analyze via GC-FID quantifying the regeneration of Citronellol .

Release Pathway Diagram

Figure 2: Cleavage mechanism of the carbonate precursor releasing the active fragrance.

References

-

Herrmann, A. (2007).[2] Controlled Release of Volatiles under Mild Reaction Conditions: From Nature to Everyday Products.[1][2][5] Angewandte Chemie International Edition, 46(31), 5836–5863. Link

-

Herrmann, A. (2017).[5] Profragrance Chemistry as an Interdisciplinary Research Area and Key Technology for Fragrance Delivery.[1][5] CHIMIA, 71(7), 414–419.[5] Link

- Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.

- Matysiak, S., & Boda, K. (2012). Volatile Release from Carbonate-Based Pro-Fragrances. Journal of Applied Polymer Science.

Sources

- 1. chimia.ch [chimia.ch]

- 2. Controlled release of volatiles under mild reaction conditions: from nature to everyday products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents [mdpi.com]

- 4. Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profragrance Chemistry as an Interdisciplinary Research Area and Key Technology for Fragrance Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

One-pot synthesis involving citronellyl chloroformate intermediates

Application Note & Protocol Guide

Topic: One-Pot Synthesis Involving Citronellyl Chloroformate Intermediates for Carbamate and Carbonate Elaboration

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of carbamates and carbonates is fundamental in medicinal chemistry and materials science. However, traditional methods often rely on the use of highly toxic and hazardous phosgene or its derivatives to generate the requisite chloroformate intermediates. This guide details a modern, one-pot synthetic strategy that circumvents these dangers by generating this compound in situ via a photo-on-demand phosgenation of citronellol. In this process, chloroform serves as both the solvent and a phosgene precursor under UV irradiation and oxygen bubbling. The transient this compound is then immediately trapped by a nucleophile (an amine or alcohol) in the same vessel to yield high-value citronellyl carbamates and carbonates. This efficient, safe, and cost-effective methodology offers a significant advantage for the synthesis of bioactive molecules and functional materials incorporating the versatile citronellyl scaffold, a monoterpenoid known for its presence in essential oils and its own emerging biological activities.[1][2]

Foundational Principles: Shifting from Hazard to Innovation

The Classical Approach and Its Inherent Risks

The conventional pathway to carbamates and carbonates from an alcohol like citronellol involves a two-step process. First, the alcohol is reacted with a phosgene equivalent, such as phosgene (COCl₂), diphosgene, or triphosgene, to form the corresponding chloroformate.[3][4] This intermediate is then isolated and subsequently reacted with an amine or another alcohol. The primary drawback of this approach is the handling of phosgene, a highly toxic gas, which necessitates specialized equipment and stringent safety protocols.[5][6]

The Modern Paradigm: In-Situ Photo-on-Demand Synthesis

A groundbreaking alternative involves the photochemical oxidation of chloroform (CHCl₃) to generate phosgene on-demand, directly within the reaction medium.[6][7] This method leverages the ability of UV light, particularly from a low-pressure mercury lamp, to initiate the C-Cl bond breakage in chloroform. This generates a trichloromethyl radical (•CCl₃) which, in the presence of oxygen, enters a radical chain reaction to produce phosgene (COCl₂).[8]

When an alcohol such as citronellol is present in the chloroform solution, the photochemically generated phosgene reacts in situ to form the this compound intermediate.[9][10] This transient species is then immediately available to react with a subsequently added nucleophile, completing the one-pot synthesis of the target carbamate or carbonate. This process elegantly combines safety, efficiency, and operational simplicity.[9]

Mechanistic Rationale

The entire one-pot sequence can be understood through three core stages occurring in a single vessel:

-

Phosgene Generation: Chloroform, under UV irradiation and O₂, is converted to phosgene.

-

Chloroformate Formation: The in-situ generated phosgene reacts with citronellol to form the key this compound intermediate.

-

Nucleophilic Substitution: An added amine or alcohol attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group to form the final stable carbamate or carbonate product.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

Troubleshooting & Optimization

Technical Support Center: Citronellyl Chloroformate Stability & Storage

This guide serves as a specialized technical resource for the handling and storage of Citronellyl Chloroformate (CAS: 58906-73-3) . It is designed to move beyond basic safety data sheets (SDS) and provide mechanistic insights and actionable protocols for preserving reagent integrity.

The Core Challenge: Hydrolysis Mechanics

To prevent degradation, one must understand the enemy.[1] this compound (

The Degradation Pathway

Unlike simple esters, chloroformates do not just "spoil"; they actively decompose into hazardous byproducts. The hydrolysis reaction is irreversible and autocatalytic in moist environments.

Reaction Stoichiometry:

-

Citronellol: An alcohol impurity that interferes with subsequent acylations.

-

CO₂ (Gas): Causes pressure buildup in sealed vials, leading to potential explosions or septum "popping."

-

HCl (Gas/Acid): Corrodes storage seals and catalyzes further degradation of acid-sensitive substrates.

Visualization: The Hydrolysis Cascade

The following diagram illustrates the mechanistic flow of degradation and the critical control points where storage protocols intervene.

Figure 1: Mechanistic pathway of chloroformate hydrolysis showing the conversion of the active reagent into inert alcohol and hazardous gases.

The "Golden Rules" of Storage

Adhere to these protocols to maximize shelf life (typically 6-12 months if strictly followed).

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Reduces the kinetic energy of molecules, significantly slowing the rate of hydrolysis if moisture is present. |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and forms a more stable "blanket" over the liquid surface, preventing moisture ingress when the cap is opened. |

| Container | Glass with PTFE-lined Septum | PTFE (Teflon) is resistant to HCl and organic solvents. Avoid standard polyethylene caps which can be permeable to moisture over time. |

| Desiccant | Secondary Containment | Store the primary vial inside a secondary jar containing active desiccant (e.g., Drierite or silica gel) to create a micro-environment of 0% humidity. |

Troubleshooting Guide (Q&A)

Q1: I heard a "pop" when I opened the storage container. Is the reagent ruined?

Diagnosis: This indicates pressure buildup caused by

-

The Science: As shown in the mechanism above, every mole of hydrolyzed chloroformate releases one mole of

gas. -

Action: The reagent has partially degraded.

-

If the pop was minor:[2] Perform a purity check (see Section 4). It may still be usable if the purity is >90%.

-

If the pop was violent or accompanied by visible fumes (HCl):Discard immediately. The concentration of acidic byproducts is likely too high for sensitive applications.

-

Q2: There is a white precipitate or crust around the cap. What is it?

Diagnosis: This is likely Citronellol (solidifying at low temps) or, more commonly, Ammonium Salts if the reagent was previously exposed to amine vapors in a shared fridge.

-

The Science: HCl gas released from the reagent can react with ambient amines (like triethylamine stored nearby) to form white ammonium chloride salts on the exterior.

-

Action: Wipe the container with a dry cloth. Do not let the crust fall into the reagent. This is an external contamination warning; check the internal liquid clarity.

Q3: Can I store a diluted solution of this compound?

Answer: Generally, No.

-

Reasoning: Storing it in solvent increases the surface area for moisture interaction and introduces potential impurities from the solvent itself (e.g., trace water in "anhydrous" THF).

-

Exception: If absolutely necessary, store in anhydrous Dichloromethane (DCM) over 4Å molecular sieves, strictly under Argon at -20°C. Use within 48 hours.

Q4: How do I dispense it without introducing moisture?

Protocol: Use the "Positive Pressure" technique.

-

Insert a needle connected to an Argon/Nitrogen line into the septum (inlet).

-

Insert your syringe needle into the liquid.

-

Withdraw the liquid.[1] The inert gas will flow in to replace the displaced volume, preventing room air (and moisture) from entering.

-

Remove the syringe first, then the gas line.